methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate
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Overview
Description
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate is an organic compound that features a complex structure with both aromatic and sulfonyl groups
Preparation Methods
The synthesis of methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of 3,4-dimethoxyaniline followed by coupling with methyl 2-bromoacetate under basic conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified aromatic compounds with altered functional groups.
Scientific Research Applications
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The aromatic groups may also participate in π-π stacking interactions, further influencing the compound’s biological activity. Pathways involved include modulation of enzyme activity and interference with cellular signaling processes.
Comparison with Similar Compounds
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate can be compared with similar compounds such as:
Methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl)aniline: Lacks the methylanilino group, resulting in different reactivity and biological activity.
Methyl 2-(N-(3,4-dimethoxyphenyl)amino)acetate: Lacks the sulfonyl group, affecting its chemical stability and interactions.
Methyl 2-(N-(4-methylanilino)sulfonyl)acetate: Lacks the dimethoxyphenyl group, altering its electronic properties and reactivity. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
methyl 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-13-5-7-14(8-6-13)19(12-18(20)25-4)26(21,22)15-9-10-16(23-2)17(11-15)24-3/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPWIWZKSJIUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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